

# Cross-Species Comparison of Oxaloacetate's Longevity Effects: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oxaloacetate's (OAA) effects on longevity and healthspan across key model organisms. The information is presented with supporting experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

Oxaloacetate, a key metabolic intermediate in the Krebs cycle, has emerged as a promising compound in longevity research. Its role as a caloric restriction mimetic is being investigated for its potential to extend lifespan and improve healthspan. This guide synthesizes findings from studies on *Caenorhabditis elegans*, *Drosophila melanogaster*, and mice, with additional context from human clinical trials.

## Quantitative Effects on Lifespan and Healthspan

The impact of oxaloacetate supplementation on the lifespan and healthspan of various species is summarized below.

Species	Lifespan Extension (Mean/Median)	Lifespan Extension (Maximum)	Healthspan Improvements	Dosage/Administration
C. elegans	~25% increase in median lifespan[1]	~13% increase in maximal lifespan[1]	Not explicitly detailed in the provided search results.	8 mM oxaloacetate in agar plates[1]
D. melanogaster	~20% increase in average lifespan[2]	Not specified	Not explicitly detailed in the provided search results.	Added to food[2]
Mice	~25% increase in average lifespan in male mice[2]	Not specified	Minimal inflammation, reduced age-related spinal curvature, higher bone density[2], neuroprotection[3], enhanced regeneration of skeletal tissue[4]	1 g/kg via intraperitoneal injection[4]
Humans	Not studied for longevity	Not studied for longevity	Reduction in mental and physical fatigue[5][6]	500 mg to 1000 mg twice daily, orally[5][7]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of the experimental protocols used in key studies.

### Caenorhabditis elegans Lifespan Assay

A standard lifespan assay protocol for C. elegans was utilized in the foundational studies on oxaloacetate.[1]

- **Organism and Maintenance:** Wild-type (N2) and mutant strains of *C. elegans* were maintained on nematode growth medium (NGM) agar plates seeded with *E. coli* OP50.
- **Oxaloacetate Administration:** Oxaloacetic acid was dissolved into the NGM agar at a concentration of 8 mM. Control plates contained no oxaloacetate.[\[1\]](#)
- **Lifespan Measurement:** Age-synchronized worms were transferred to fresh plates every other day. The number of dead worms was scored daily. A worm was considered dead if it did not respond to gentle prodding with a platinum wire.
- **Healthspan Assessment:** While not the primary focus of the initial lifespan studies, healthspan in *C. elegans* can be assessed by measuring parameters such as pharyngeal pumping rate, locomotion (body bends), and resistance to stress (thermotolerance, oxidative stress).[\[8\]](#)[\[9\]](#)

## Drosophila melanogaster Lifespan Assay

Lifespan studies in *Drosophila* involve supplementing their food with the compound of interest.[\[2\]](#)[\[10\]](#)[\[11\]](#)

- **Organism and Maintenance:** Wild-type flies are typically used and maintained on a standard cornmeal-yeast-agar medium.
- **Oxaloacetate Administration:** Oxaloacetate is mixed into the fly food at a specified concentration.[\[2\]](#)
- **Lifespan Measurement:** Flies are housed in vials and transferred to fresh food vials every 2-3 days. The number of dead flies is recorded at each transfer.[\[10\]](#)[\[11\]](#)
- **Environmental Control:** Experiments are conducted under controlled temperature and humidity conditions (e.g., 25°C, 60% humidity) with a 12-hour light/dark cycle.[\[10\]](#)[\[11\]](#)

## Mouse Lifespan and Healthspan Assessment

Mouse studies on oxaloacetate have focused on both longevity and a range of healthspan metrics.

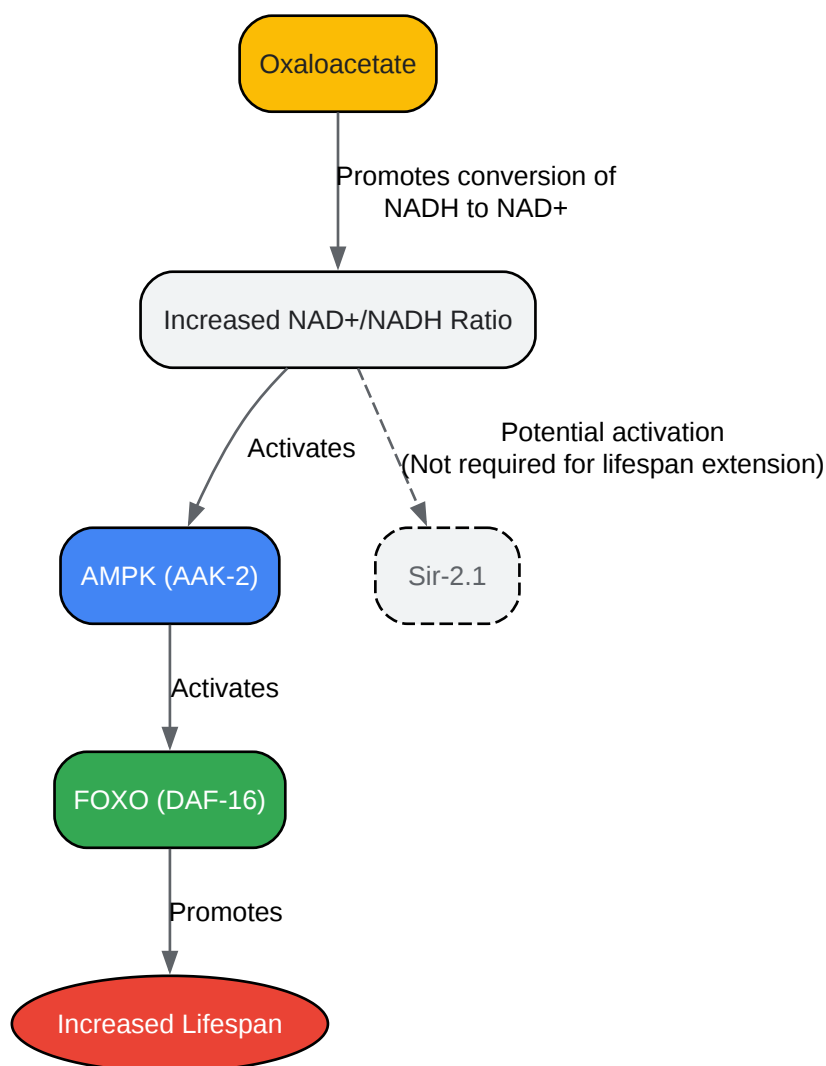
- **Organism and Maintenance:** Various mouse strains are used, and they are housed under standard laboratory conditions with ad libitum access to food and water.
- **Oxaloacetate Administration:** In studies showing healthspan benefits, oxaloacetate was administered via intraperitoneal (i.p.) injection at a dose of 1 g/kg.[4]
- **Lifespan Measurement:** The lifespan of each mouse in the control and experimental groups is recorded.
- **Healthspan Assessment:** A battery of tests can be used to assess healthspan in mice, including:
  - **Neuroinflammation and Motor Function:** In a mouse model of ALS, oxaloacetate treatment preserved motor function, although it did not significantly extend lifespan.[3]
  - **Skeletal Regeneration:** Micro-CT scans can be used to quantify bone volume and trabecular thickness to assess regenerative capacity.[4]
  - **General Health:** Observations for signs of inflammation, spinal curvature, and measurements of bone density provide a broader picture of health.[2]

## Signaling Pathways and Molecular Mechanisms

Oxaloacetate's effects on longevity are believed to be mediated through its influence on key metabolic and signaling pathways that are conserved across species.

### The AMPK/FOXO Longevity Pathway in *C. elegans*

In *C. elegans*, the lifespan-extending effects of oxaloacetate are dependent on the AMP-activated protein kinase (AMPK) and the Forkhead box O (FOXO) transcription factor DAF-16.[1][12] This pathway is a well-established regulator of longevity and stress resistance. Notably, the sirtuin Sir-2.1 was found not to be required for the lifespan extension observed with oxaloacetate in this model organism.[1]

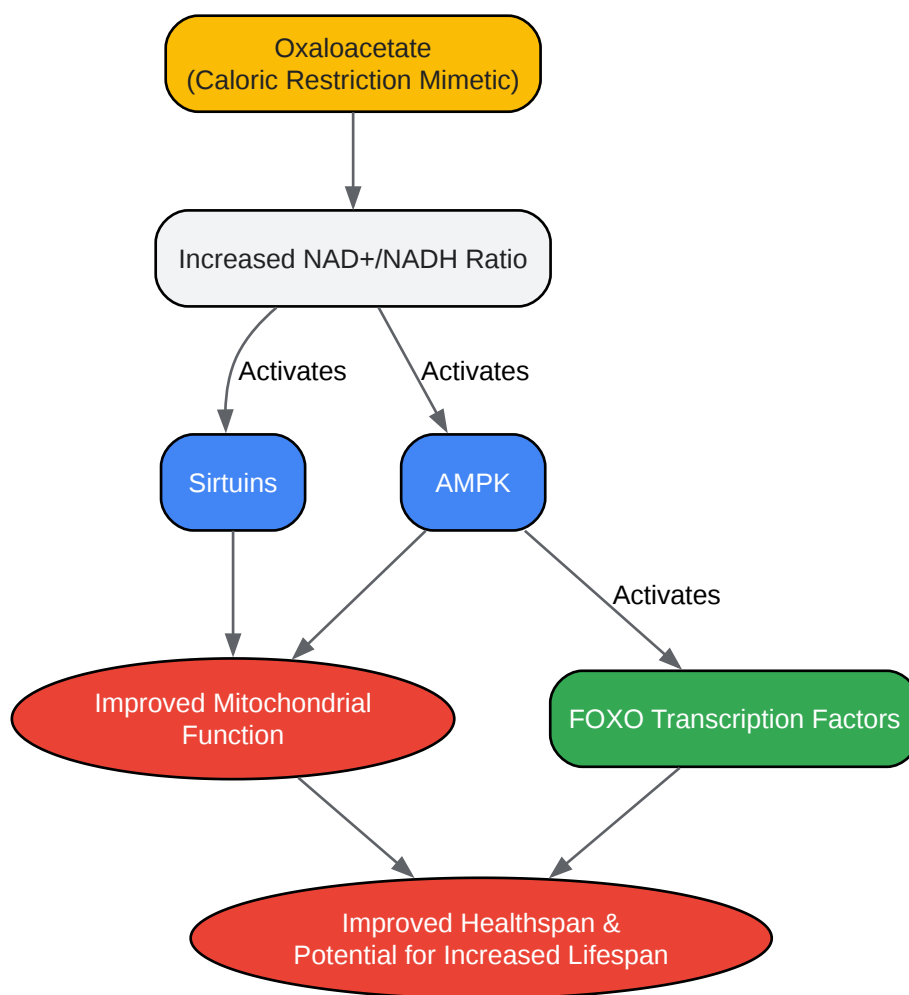


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Oxaloacetate's longevity pathway in *C. elegans*.

## Cross-Species Conservation of Longevity Pathways

The signaling pathways influenced by oxaloacetate are highly conserved across different species, suggesting a common mechanism of action. As a caloric restriction mimetic, oxaloacetate is thought to increase the NAD<sup>+</sup>/NADH ratio, which in turn can activate sirtuins and AMPK.[2][13] Both of these are key regulators of metabolism and longevity. In mice, oxaloacetate has been shown to influence the expression of genes associated with glucose regulation, such as FOXO3a.[14]



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Conserved longevity pathways influenced by oxaloacetate.

## Human Clinical Trials

While direct studies on oxaloacetate and human longevity are not available, clinical trials have provided valuable insights into its safety, tolerability, and effects on other health parameters.

- **Safety and Dosage:** Oral administration of up to 1000 mg of oxaloacetate twice daily has been found to be safe and well-tolerated in humans.[7]
- **Fatigue Reduction:** Clinical trials have shown that oxaloacetate supplementation can significantly reduce both mental and physical fatigue in patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID.[5][6]

- Biomarker Modulation: In a 24-week study, daily supplementation with 1000 mg of oxaloacetate resulted in a 14.3% increase in NAD<sup>+</sup> levels, a 17.8% reduction in cellular senescence markers, and a 22.4% decrease in inflammatory cytokines.[7]

## Conclusion

The available evidence from cross-species studies suggests that oxaloacetate holds promise as a compound that can positively influence healthspan and, in some model organisms, extend lifespan. Its mechanism of action appears to be rooted in its role as a caloric restriction mimetic, modulating fundamental metabolic and signaling pathways such as the AMPK/FOXO axis and the cellular NAD<sup>+</sup>/NADH ratio. While the lifespan-extending effects are most robustly demonstrated in *C. elegans*, the healthspan benefits observed in mice, coupled with the safety profile in humans, warrant further investigation into the potential of oxaloacetate as a therapeutic agent for age-related decline. Future research should focus on conducting long-term lifespan studies in mammals and further elucidating the conserved molecular mechanisms across different species.

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